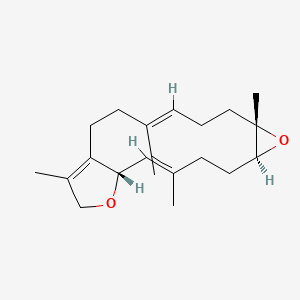

(2S,7S,8S)-sarcophytoxide

描述

Structure

3D Structure

属性

CAS 编号 |

70748-49-1 |

|---|---|

分子式 |

C20H30O2 |

分子量 |

302.5 g/mol |

IUPAC 名称 |

(1S,2E,6S,8S,11E)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-triene |

InChI |

InChI=1S/C20H30O2/c1-14-6-5-11-20(4)19(22-20)10-8-15(2)12-18-17(9-7-14)16(3)13-21-18/h6,12,18-19H,5,7-11,13H2,1-4H3/b14-6+,15-12+/t18-,19-,20-/m0/s1 |

InChI 键 |

OQGXDKRHMBRZCS-FLNKEUCVSA-N |

SMILES |

CC1=CCCC2(C(O2)CCC(=CC3C(=C(CO3)C)CC1)C)C |

手性 SMILES |

C/C/1=C\CC[C@]2([C@@H](O2)CC/C(=C/[C@H]3C(=C(CO3)C)CC1)/C)C |

规范 SMILES |

CC1=CCCC2(C(O2)CCC(=CC3C(=C(CO3)C)CC1)C)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Sarcophytoxide; |

产品来源 |

United States |

Occurrence and Isolation

(2S,7S,8S)-sarcophytoxide is a natural product predominantly isolated from soft corals of the genera Sarcophyton and Lobophytum. It has been identified as a constituent of various species, including Sarcophyton glaucum, Sarcophyton tenuispiculatum, and Lobophytum crassum. acs.orgnih.govdatapdf.commdpi.com In some instances, it is found in considerable quantities; for example, one study reported the crystallization of 13 grams of this compound from the hexane (B92381) extract of 240 grams of wet Sarcophyton glaucum simply by refrigeration. acs.org

The isolation of this compound from the crude extracts of these marine organisms typically involves various chromatographic techniques. Methanol or dichloromethane (B109758) extracts of the soft coral are often subjected to a series of purification steps. vjs.ac.vnnih.gov These methods commonly employ column chromatography over silica (B1680970) gel, with elution gradients of solvents like n-hexane and ethyl acetate, to separate the compound from other metabolites. datapdf.comjst.go.jp High-performance liquid chromatography (HPLC) is also utilized for the final purification of the compound. nih.gov

Spectroscopic Characterization

The structural elucidation of (2S,7S,8S)-sarcophytoxide has been achieved through a combination of advanced spectroscopic methods. These techniques have been crucial in defining its planar structure and, ultimately, its absolute stereochemistry.

One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are powerful tools for determining the carbon skeleton and the connectivity of atoms within the this compound molecule.

The ¹H NMR spectrum reveals the presence of characteristic signals for olefinic protons, methyl groups, and protons attached to carbons bearing oxygen atoms, such as those in the epoxide and dihydrofuran rings. vjs.ac.vn

The ¹³C NMR spectrum, often used in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, provides information on the number and types of carbon atoms (methyl, methylene, methine, and quaternary carbons). nih.gov

Correlation Spectroscopy (COSY) experiments are employed to establish the spin-spin coupling networks between protons, allowing for the identification of adjacent protons and the tracing of proton connectivity throughout the molecule. nih.govresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is instrumental in identifying long-range couplings between protons and carbons (typically over two or three bonds). This technique is vital for connecting the different spin systems identified by COSY and for placing quaternary carbons and functional groups within the molecular framework. nih.govresearchgate.net For instance, HMBC correlations from methyl protons to neighboring carbons are key in assembling the cembranoid skeleton. nih.gov

The detailed ¹H and ¹³C NMR data for this compound are presented in the table below.

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| 1 | 83.9 (CH) | 4.67 (dd, 9.0, 7.5) |

| 2 | 141.2 (C) | |

| 3 | 125.7 (CH) | 5.30 (d, 9.0) |

| 4 | 39.4 (CH2) | 2.15 (m), 2.25 (m) |

| 5 | 24.5 (CH2) | 1.85 (m) |

| 6 | 35.8 (CH2) | 2.05 (m) |

| 7 | 61.5 (CH) | 2.89 (dd, 7.0, 3.0) |

| 8 | 60.0 (C) | |

| 9 | 40.0 (CH2) | 1.65 (m), 2.20 (m) |

| 10 | 25.1 (CH2) | 1.95 (m) |

| 11 | 124.9 (CH) | 5.08 (t, 7.0) |

| 12 | 134.5 (C) | |

| 13 | 38.9 (CH2) | 2.00 (m) |

| 14 | 29.5 (CH2) | 1.45 (m), 1.70 (m) |

| 15 | 80.5 (CH) | 4.65 (t, 7.5) |

| 16 | 20.9 (CH3) | 1.83 (s) |

| 17 | 15.2 (CH3) | 1.25 (s) |

| 18 | 17.0 (CH3) | 1.61 (s) |

| 19 | 24.9 (CH3) | 1.22 (s) |

| 20 | 15.1 (CH3) | 1.58 (s) |

Data sourced from a study on cembranoid constituents from Lobophytum crassum, recorded in CDCl₃. vjs.ac.vn

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used, and it typically reveals a sodium adduct ion [M+Na]⁺. vjs.ac.vn High-Resolution ESI-MS (HRESIMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula, C₂₀H₃₀O₂. nih.gov

While NMR and MS are powerful for determining the planar structure and connectivity, X-ray crystallography provides the most definitive evidence for the absolute stereochemistry of a molecule. Although a direct X-ray crystal structure of this compound itself is not frequently cited in the primary literature, its absolute configuration has been unequivocally established through chemical correlation and by the crystallographic analysis of its enantiomer and related derivatives.

The absolute configuration of (+)-sarcophine, a closely related cembranoid, was determined by X-ray crystallography. This compound has been chemically converted to (2S,7S,8S)-sarcophine, thereby confirming its absolute stereochemistry. uq.edu.au

Furthermore, the enantiomer, (2R,7R,8R)-sarcophytoxide, has been isolated and its structure, including its absolute configuration, was determined by single-crystal X-ray diffraction analysis. rsc.org This analysis of the enantiomer provides a definitive reference point that confirms the (2S,7S,8S) configuration of the title compound.

Biosynthetic Pathways and Biogenetic Relationships of 2s,7s,8s Sarcophytoxide

Proposed Biogenetic Route of Cembranoid Diterpenes in Sarcophyton Species

The biosynthesis of all cembranoid diterpenes, including (2S,7S,8S)-sarcophytoxide, originates from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). nih.govfrontiersin.org The proposed biogenetic pathway commences with the intramolecular cyclization of GGPP, a reaction catalyzed by specific terpene cyclase enzymes. acs.orgresearchgate.net This key step forges the characteristic 14-membered carbocyclic ring that defines the cembrane (B156948) skeleton.

The geometry of the double bonds within the cembrane structure is typically observed as E, which is consistent with the stereochemistry of the precursor, geranylgeraniol, lending strong support to this hypothesis. frontiersin.orgjst.go.jp Following the initial cyclization event, which creates a foundational cembranoid scaffold, a series of subsequent enzymatic modifications occur. acs.orgresearchgate.net These reactions, including oxidations, acetylations, and methylations, generate the vast structural diversity observed among cembranoids isolated from Sarcophyton species. acs.orgresearchgate.net The formation of different initial cembranoid skeletons can result from variations in the deprotonation step following the cyclization of GGPP. acs.org

Putative Enzymatic Machinery Involved in this compound Formation

While the complete enzymatic pathway for the synthesis of this compound has not been fully elucidated, a putative sequence of enzyme classes has been proposed based on the required chemical transformations. The biosynthesis is believed to be a multi-step process involving several distinct types of enzymes. researchgate.netresearchgate.net

Geranylgeranyl Pyrophosphate Synthase (GGPPS): This enzyme is responsible for synthesizing the essential C20 precursor, GGPP, from smaller isoprenoid units. frontiersin.orgcuni.cz

Terpene Cyclase (Cembrane Synthase): The crucial step of forming the 14-membered ring from the linear GGPP is catalyzed by a diterpene cyclase, often referred to as a cembrane synthase. nih.govacs.org The identification of terpene synthase genes in marine invertebrates supports the existence of this enzymatic capability within the soft coral itself. nih.govresearchgate.net

Oxidoreductases: Following the creation of the basic cembrane ring, a series of oxidative modifications are required to yield this compound. These transformations, which include the formation of the epoxide at the C7-C8 position and the closure of the dihydrofuran ring, are likely catalyzed by a suite of oxidoreductase enzymes. researchgate.netfrontiersin.orgnih.gov This class of enzymes, which includes cytochrome P450 monooxygenases and dioxygenases, is responsible for the introduction of oxygen atoms and the formation of ether and epoxide functionalities. researchgate.netnih.gov These enzymatic processes are believed to be unique to Sarcophyton species. researchgate.net

Biogenetic Connections to Related Sarcophyton Metabolites

This compound is not merely an endpoint of a biosynthetic pathway but also a critical branching point, serving as a precursor to a variety of other structurally related cembranoids found in Sarcophyton.

Relationship to Sarcophine (B1681461) and its Derivatives

A close biogenetic link between this compound and sarcophine is well-established. These two compounds are frequently co-isolated from the same soft coral species, such as Sarcophyton tenuispiculatum, suggesting a precursor-product relationship. researchgate.netacs.org The structural connection was definitively proven through chemical correlation. Researchers have successfully converted this compound into (2S,7S,8S)-sarcophine, confirming their shared stereochemistry and intimate biosynthetic connection. This conversion was instrumental in determining the absolute configuration of this compound itself.

Role in the Biogenesis of Dihydrofuranocembranoids

This compound is considered a prominent precursor in the formation of more complex dihydrofuranocembranoids. researchgate.netnih.gov For instance, the biogenesis of sarcophytonin H, a novel dihydrofuranocembranoid containing a rare endoperoxide moiety, is proposed to originate from sarcophytoxide. nih.gov The plausible biogenetic pathway involves an initial oxidation of sarcophytoxide, followed by a singlet oxygen ene reaction at the C11-C12 double bond and subsequent formation of the endoperoxide ring. nih.gov This transformation highlights the role of sarcophytoxide as a key intermediate that enables the generation of significant structural complexity through subsequent enzymatic processes. nih.gov

Autoxidation Pathways and Related Chemical Transformations

In addition to enzymatic transformations, this compound can undergo non-enzymatic chemical changes, such as autoxidation. Research has shown that upon exposure to air, this compound can be converted into several oxidation products. nih.gov This process demonstrates the inherent reactivity of the molecule and provides a potential abiotic route to some of the chemical diversity observed in soft coral extracts. The isolation of various hydroperoxides from Sarcophyton species, often described as being obtained by the autoxidation of dihydrofuranocembranoids, further underscores the prevalence of oxidative pathways—both enzymatic and abiotic—in the chemistry of these organisms. researchgate.net

Synthetic Strategies and Chemical Modifications of 2s,7s,8s Sarcophytoxide

Total Synthesis Approaches to (2S,7S,8S)-sarcophytoxide

The total synthesis of cembranoid natural products like this compound presents considerable challenges due to the presence of a flexible 14-membered macrocycle and multiple stereocenters. Synthetic chemists have devised various strategies to address these challenges, focusing on convergent and stereocontrolled routes.

Retrosynthetic Analysis and Key Synthetic Intermediates

A common retrosynthetic strategy for cembranoids, likely applicable to this compound, involves disconnecting the macrocycle at a strategic bond, often an ester or an ether linkage, to reveal acyclic or simpler cyclic precursors. deanfrancispress.comyoutube.comresearchgate.netspcmc.ac.in For sarcophytoxide, a key disconnection would be the C-O bond of the dihydrofuran ring or one of the C-C bonds of the macrocycle, leading to highly functionalized linear precursors.

Key Disconnections and Potential Precursors:

Macrocycle Disconnection: A primary disconnection of the 14-membered ring, typically via a macrocyclization reaction such as a macrolactonization or a ring-closing metathesis (RCM), would lead to a linear hydroxy acid or a diene precursor, respectively. nih.govacs.org

Dihydrofuran Ring Formation: The dihydrofuran moiety can be retrosynthetically disconnected to an appropriate diol or a hydroxy ketone, which can be cyclized in the forward synthesis. rsc.orgrsc.org

Fragment Coupling: A convergent approach would involve the synthesis of two or more smaller fragments that are then coupled together to form the acyclic precursor for macrocyclization. This strategy allows for the independent and efficient synthesis of stereochemically defined fragments.

Table 1: Potential Key Synthetic Intermediates in the Total Synthesis of this compound

| Intermediate Type | Description | Potential Synthetic Utility |

| Acyclic Precursor | A linear carbon chain containing all the necessary carbon atoms and functional groups with the correct stereochemistry, poised for macrocyclization. | Serves as the immediate precursor to the 14-membered ring. Its stereocontrolled synthesis is crucial for the overall success of the total synthesis. |

| Dihydrofuran Fragment | A smaller, stereochemically defined molecule containing the dihydrofuran ring or its acyclic precursor. | Can be synthesized enantioselectively from chiral pool materials and later coupled with other fragments. nih.gov |

| Cembranoid Macrocycle | The 14-membered ring system without the final functional group modifications. | A key intermediate that can be further elaborated to yield the final natural product and its analogs. |

Enantioselective and Stereocontrolled Synthesis Methodologies

The absolute configuration of this compound necessitates the use of enantioselective and stereocontrolled synthetic methodologies to install the multiple stereocenters with high fidelity.

Key Stereocontrolling Reactions:

Asymmetric Catalysis: Chiral catalysts can be employed to control the stereochemical outcome of key bond-forming reactions, such as asymmetric hydrogenations, epoxidations, or aldol (B89426) reactions, to set the stereocenters in the acyclic precursors.

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as carbohydrates or amino acids, to construct key fragments with predefined stereochemistry.

Substrate-Controlled Reactions: The existing stereocenters in a molecule can direct the stereochemical outcome of subsequent reactions, a strategy often employed in the elaboration of the macrocyclic core.

Macrocyclization Stereocontrol: The stereochemistry of the macrocyclization step itself can be influenced by the conformation of the acyclic precursor and the reaction conditions, often requiring careful optimization to achieve the desired diastereoselectivity. nih.govacs.org

The absolute configuration of (+)-(2S,7S,8S)-sarcophytoxide has been confirmed through chemical correlation with (+)-sarcophine, whose structure was established by X-ray crystallography. uq.edu.au

Semi-synthetic Transformations and Derivatization Studies

Semi-synthesis, starting from the naturally abundant sarcophytoxide, offers a more direct route to novel analogs and allows for the exploration of structure-activity relationships. researchgate.net

Introduction of Functional Groups for Modulating Bioactivity

The modification of existing functional groups or the introduction of new ones can significantly impact the biological activity of sarcophytoxide.

Table 2: Examples of Semi-synthetic Modifications of Sarcophytoxide and Related Cembranoids

| Modification Type | Reagents and Conditions | Purpose of Modification |

| Oxidation of Alcohols | Various oxidizing agents (e.g., PCC, Swern oxidation). | To explore the role of the hydroxyl groups in bioactivity and to prepare ketone analogs. |

| Reduction of Epoxides | Reducing agents (e.g., LiAlH4, Zn-Cu couple). | To open the epoxide ring and generate diols, which can be further functionalized. This has been used to correlate the stereochemistry of sarcophytoxide with other cembranoids. uq.edu.au |

| Transannular Cyclizations | Lewis acids (e.g., TMSOTf). | Can lead to the formation of new, structurally complex polycyclic compounds with potentially novel biological activities. nih.gov |

| Esterification/Acylation of Hydroxyl Groups | Acid chlorides or anhydrides in the presence of a base. | To investigate the influence of the size and electronic properties of the ester group on bioactivity. |

| Autoxidation | Exposure to air. | Can lead to the formation of hydroperoxides and other oxygenated derivatives. researchgate.net |

Synthesis of Conformationally Restricted Analogs

The flexibility of the 14-membered ring of sarcophytoxide can be a determinant of its biological activity. Synthesizing conformationally restricted analogs can help to identify the bioactive conformation. This can be achieved by introducing additional rings or rigidifying elements into the macrocyclic framework. nih.govnih.gov For instance, transannular reactions can lead to the formation of bicyclic or tricyclic structures, effectively locking the conformation of the original macrocycle. nih.gov

Emerging Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic and biocatalytic methods are gaining prominence in the synthesis of complex natural products due to their high selectivity and mild reaction conditions. nih.govresearchgate.netscielo.brmdpi.com

For cembranoids, cytochrome P450 monooxygenases have shown significant potential for the late-stage, selective hydroxylation of the macrocyclic scaffold. sci-hub.seacs.orgchemrxiv.orgresearchgate.netnih.gov These enzymes can introduce hydroxyl groups at positions that are difficult to functionalize using traditional chemical methods, providing access to a diverse range of oxidized analogs. Protein engineering of these enzymes can further enhance their substrate scope and selectivity.

Lipases are another class of enzymes that can be utilized in the synthesis of sarcophytoxide and its derivatives. researchgate.netscielo.brmdpi.commdpi.comnih.gov They can be employed for the enantioselective resolution of racemic intermediates or for the selective esterification or hydrolysis of hydroxyl groups within the molecule.

Table 3: Potential Chemoenzymatic and Biocatalytic Reactions in Sarcophytoxide Synthesis

| Enzyme Class | Reaction Type | Potential Application in Sarcophytoxide Synthesis |

| Cytochrome P450s | Hydroxylation, Epoxidation | Selective late-stage functionalization of the cembranoid backbone to generate novel, oxygenated analogs. sci-hub.seacs.orgchemrxiv.orgresearchgate.netnih.gov |

| Lipases | Esterification, Hydrolysis | Enantioselective resolution of chiral intermediates, and regioselective acylation or deacylation to modify the substitution pattern of the molecule. researchgate.netscielo.brmdpi.commdpi.comnih.gov |

| Dehydrogenases | Oxidation/Reduction | Stereoselective reduction of ketones to secondary alcohols or oxidation of alcohols to ketones. |

The integration of these enzymatic steps into synthetic routes can lead to more efficient and sustainable methods for the production of this compound and its analogs, opening new avenues for drug discovery and development.

Preclinical Biological Activities and Molecular Mechanisms of 2s,7s,8s Sarcophytoxide

In Vitro Anti-inflammatory Activities of (2S,7S,8S)-sarcophytoxide

The anti-inflammatory potential of marine-derived compounds is a major area of pharmacological research. The inflammatory response, when dysregulated, contributes to numerous chronic diseases. Key players in this process include pro-inflammatory cytokines and mediators that are released by immune cells like macrophages upon stimulation by agents such as lipopolysaccharide (LPS). nih.govnih.gov

Inhibition of Pro-inflammatory Cytokine Production (e.g., Interleukin-1β)

Studies have been conducted to assess the ability of cembranoids to suppress the production of pro-inflammatory cytokines. In an investigation of metabolites from the soft coral Sarcophyton tenuispiculatum, from which this compound was isolated, all compounds were tested for their anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated murine macrophage J774A.1 cells. nih.govresearchgate.net The results of these assays showed that while other co-isolated compounds, such as (+)-7α,8β-dihydroxydeepoxysarcophine, significantly inhibited the production of Interleukin-1β (IL-1β), this compound did not demonstrate notable inhibitory activity in this specific assay. nih.govresearchgate.netmdpi.com This suggests a degree of structural specificity for the inhibition of IL-1β production among cembranoid derivatives.

Modulation of Inflammatory Mediators in Lipopolysaccharide (LPS)-Stimulated Macrophage Cell Lines (e.g., J774A.1)

Macrophages, such as the J774A.1 and RAW264.7 cell lines, are pivotal in the inflammatory cascade. When activated by LPS, they produce a variety of inflammatory mediators, including nitric oxide (NO) and prostaglandins, through the upregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.comnih.gov While direct data on the effect of this compound on iNOS and COX-2 expression is limited, studies on other cembranoids isolated from Sarcophyton species provide insight into the potential mechanisms within this compound class. For instance, several cembranoids from Sarcophyton crassocaule were found to significantly inhibit the expression of iNOS protein in LPS-stimulated RAW264.7 macrophage cells, with some also effectively reducing the levels of COX-2 protein. mdpi.comnih.gov The mechanism often involves the inhibition of transcription factors like nuclear factor-kappa B (NF-κB), which is a key regulator of iNOS and COX-2 gene expression. jst.go.jp

In Vitro Cytotoxic Activities of this compound

The evaluation of a compound's ability to selectively kill cancer cells is a cornerstone of oncology research. This compound has been assessed for its cytotoxic effects against various human cancer cell lines, demonstrating its potential as an anti-cancer agent.

Evaluation against Diverse Cancer Cell Lines (e.g., A549, H1975, MDA-MB-231, H1299)

This compound, isolated from Sarcophyton tenuispiculatum, has been evaluated for its cytotoxic properties against several human cancer cell lines. Research has shown its activity against human breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cells. While specific data for lung cancer cell lines A549 and H1299, or the triple-negative breast cancer cell line MDA-MB-231, are not prominently reported for this specific compound, studies on co-occurring cembranoids have shown activity against these lines, indicating a broad potential for this structural class. researchgate.net For example, a new cembranoid isolated alongside this compound exhibited moderate cytotoxicity against A549, H1975, and MDA-MB-231 cells. researchgate.net

The cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 37.6 ± 4.2 |

| HepG2 | Hepatocellular Carcinoma | 35.2 ± 4.4 |

Assays for Inhibition of Cell Proliferation and Induction of Cellular Apoptosis

The IC₅₀ values obtained from cytotoxicity assays inherently reflect an inhibition of cancer cell proliferation. e-nps.or.kr The underlying molecular mechanisms for this inhibition often involve the induction of programmed cell death, known as apoptosis, or the arrest of the cell cycle at specific checkpoints. archivesofmedicalscience.comnih.gov Apoptosis is a tightly regulated process characterized by distinct morphological changes, including cell shrinkage, membrane blebbing, and DNA fragmentation, and is mediated by a cascade of enzymes called caspases. mdpi.com

While the cytotoxic data for this compound points to its antiproliferative effects, detailed mechanistic studies specifically elucidating its role in apoptosis induction or cell cycle arrest have not been extensively reported in the reviewed literature. Further research is required to determine if its mode of action involves pathways such as the BCL-2/BAX signaling pathway, caspase activation, or cell cycle arrest in phases like G0/G1 or G2/M, which are common mechanisms for other anticancer agents. archivesofmedicalscience.com

Exploration of Other Potential Bioactivities Based on Related Cembranoids

The cembranoid scaffold is a versatile platform that has given rise to a multitude of compounds with diverse biological activities beyond inflammation and cytotoxicity. Exploring the activities of cembranoids structurally related to this compound provides valuable clues to its own untapped potential.

Cembranoids from the genus Sarcophyton have demonstrated a wide spectrum of bioactivities:

Anti-inflammatory: Beyond cytokine suppression, some cembranoids exhibit anti-inflammatory effects by inhibiting key enzymes like cyclooxygenases (COX-1/2) and modulating signaling pathways such as the NF-κB pathway, which plays a critical role in the expression of multiple inflammatory genes. nih.govjst.go.jp

Antiviral: Certain cembranoid-type metabolites have been reported to possess antiviral properties, highlighting another potential therapeutic avenue. researchgate.net

Neuroprotective: In studies on primary human neutrophils, some cembranoids have been found to reduce the generation of superoxide (B77818) anions and elastase release, activities that can be relevant in neuroinflammatory conditions. researchgate.net

Antimicrobial: The chemical defenses of soft corals often involve compounds with antimicrobial properties to ward off pathogens in the marine environment, and cembranoids are among these active metabolites. researchgate.net

These findings underscore the rich chemical diversity and pharmacological potential of the cembranoid family. While this compound has been primarily studied for its cytotoxic effects, the activities of its chemical relatives suggest that it may possess a broader range of biological functions worthy of future investigation.

Neuroprotective Effects in Cellular Models

Cembranoid-type diterpenoids have been identified as possessing neuroprotective activities. researchgate.net The neuroprotective potential of natural compounds is often evaluated in cellular models that mimic the neurodegenerative processes seen in diseases like Parkinson's or Alzheimer's. nih.govnih.gov In these in vitro systems, neuronal cell lines, such as the HT22 mouse hippocampal cell line, are exposed to neurotoxins like glutamate (B1630785) or rotenone (B1679576) to induce oxidative stress and cell death. nih.govbiomolther.org

The primary mechanism underlying neurotoxicity in these models is often an increase in reactive oxygen species (ROS), which disrupts mitochondrial function and leads to neuronal damage. nih.govbiomolther.org Compounds with neuroprotective effects typically counteract this by exerting antioxidant effects, thereby reducing intracellular ROS levels and preserving cell viability. biomolther.orgmdpi.com Studies on various natural products demonstrate that neuroprotection is often linked to the modulation of specific signaling pathways, such as the ERK/Nrf2/HO-1 pathway, which helps to defend cells against oxidative damage. biomolther.org While the specific molecular interactions of this compound in neuronal cells require further detailed elucidation, its classification among neuroprotective cembranoids suggests its potential to mitigate neuronal injury through similar antioxidant and cell-protective mechanisms. researchgate.net

Antibacterial Spectrum and Efficacy

The antibacterial properties of this compound and related compounds have been evaluated against various bacterial pathogens. researchgate.netnih.gov Research into cembranoids isolated from the soft coral Sarcophyton ehrenbergi included the testing of (+)-sarcophytoxide for its antibacterial activity against Salmonella enteritidis. nih.gov The investigation of antibacterial efficacy typically involves determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. This allows for the characterization of a compound's potency and spectrum of activity, whether it is broad-spectrum (acting on both Gram-positive and Gram-negative bacteria) or narrow-spectrum. nih.govnih.gov

Table 1: Investigated Antibacterial Activity of (+)-sarcophytoxide

| Bacterial Strain | Gram Type | Activity Result | Source |

|---|---|---|---|

| Salmonella enteritidis | Gram-Negative | Evaluated in vitro nih.gov | nih.gov |

Antiviral Properties

This compound is among the cembranoids from Sarcophyton species that have been assessed for antiviral activity. researchgate.netnih.gov A chemical investigation of the octocoral Sarcophyton ehrenbergi led to the evaluation of (+)-sarcophytoxide against the human cytomegalovirus (HCMV). nih.gov Furthermore, research has noted the potential antiviral properties of a trimer of this compound against SARS-CoV. jst.go.jp These findings indicate that sarcophytoxide and its derivatives can interfere with viral life cycles, representing a potential area for therapeutic development.

Table 2: Investigated Antiviral Activity of Sarcophytoxide and its Derivatives

| Compound | Virus | Activity Result | Source |

|---|---|---|---|

| (+)-sarcophytoxide | Human Cytomegalovirus (HCMV) | Evaluated in vitro nih.gov | nih.gov |

| Trimer of this compound | SARS-CoV | Reported antiviral activity jst.go.jp | jst.go.jp |

Investigation of Cellular and Molecular Mechanisms of Action

Impact on Cell Cycle Regulation and Apoptosis Pathways

A significant aspect of the preclinical investigation of this compound revolves around its cytotoxic activities, a common feature of many bioactive cembranoids. researchgate.net The mechanism for such cytotoxicity in cancer cells often involves the induction of apoptosis (programmed cell death) and interference with the cell cycle. archivesofmedicalscience.comnih.gov

Apoptosis is a tightly regulated process executed by a family of proteases called caspases. aging-us.com It can be initiated through two main routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. nih.gov The intrinsic pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2 itself) and pro-apoptotic members (like BAX and BAK). aging-us.comoncotarget.com An anticancer compound can trigger apoptosis by down-regulating anti-apoptotic proteins and/or up-regulating pro-apoptotic proteins, leading to the activation of initiator caspases (e.g., caspase-9) and subsequently effector caspases (e.g., caspase-3), which carry out the dismantling of the cell. aging-us.comnih.gov

Concurrently, cytotoxic agents can halt the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints, such as G1/S or G2/M. oncotarget.com This arrest is often mediated by tumor suppressor proteins like p53, which can activate inhibitors of cyclin-dependent kinases (CDKs), such as p21WAF1/CIP1. nih.govoncotarget.com These inhibitors block the activity of cyclin/CDK complexes that are necessary for the cell to progress through the different phases of the cell cycle. oncotarget.com The cytotoxic effects reported for cembranoids suggest that their mechanism of action likely involves the modulation of these fundamental cellular processes. researchgate.net

Table 3: Key Molecular Targets in Cell Cycle and Apoptosis Pathways

| Pathway | Key Protein Class/Family | Examples | Function in Cancer |

|---|---|---|---|

| Apoptosis | Bcl-2 Family | Bcl-2, BCL-XL (Anti-apoptotic); BAX, BAK (Pro-apoptotic) | Overexpression of anti-apoptotic proteins prevents cell death. aging-us.comoncotarget.com |

| Caspases | Caspase-3, Caspase-9 | Executioners of programmed cell death; often inactive in cancers. aging-us.com | |

| Cell Cycle Regulation | Tumor Suppressors | p53, p21, p27 | Induce cell cycle arrest to prevent proliferation of damaged cells. oncotarget.com |

| Cyclin-Dependent Kinases (CDKs) | CDK2, CDK4 | Drive the cell cycle forward; often overactive in cancers. oncotarget.com |

Modulation of Angiogenesis-Related Signaling Pathways

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of cancer, as it supplies tumors with the oxygen and nutrients necessary for growth and metastasis. mdpi.com The inhibition of angiogenesis is therefore a critical strategy in cancer therapy. researchgate.net Many marine natural products have been shown to possess anti-angiogenic properties. researchgate.net

The process of angiogenesis is controlled by a complex balance of pro- and anti-angiogenic factors. researchgate.net A master regulator of this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway. mdpi.comfrontiersin.org When VEGF binds to its receptors (VEGFRs) on endothelial cells, it triggers a signaling cascade that promotes cell proliferation, migration, and the formation of new vascular tubes. frontiersin.org Other significant pathways involved include the Fibroblast Growth Factor (FGF) and Platelet-Derived Growth Factor (PDGF) pathways. frontiersin.orgvascularcell.com The anticancer activity of compounds like this compound may be linked to their ability to interfere with these pro-angiogenic signaling cascades, thereby starving tumors of their blood supply.

Nuclear Receptor Interaction Studies (e.g., Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Transcription Factor Activity)

Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression related to a wide array of physiological processes, including metabolism, inflammation, and development. nih.govnih.gov The Peroxisome Proliferator-Activated Receptor (PPAR) subfamily, with its isoforms PPAR-α, PPAR-β/δ, and PPAR-γ, are key regulators of lipid and glucose homeostasis and are important therapeutic targets for metabolic diseases. nih.govresearchgate.net

PPARs function as heterodimers with the Retinoid X Receptor (RXR). nih.govnih.gov Upon binding to a ligand, the PPAR-RXR complex undergoes a conformational change that allows it to recruit co-activator proteins and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. nih.gov PPAR-γ, in particular, is highly expressed in adipose tissue and is a master regulator of adipocyte differentiation. nih.govresearchgate.net Given the broad biological activities of natural products, investigating their ability to modulate nuclear receptors like PPAR-γ is a key area of research to uncover novel therapeutic activities, particularly for metabolic and inflammatory disorders. mdpi.com While cembranoids are known to interact with numerous cellular targets, specific studies detailing the direct interaction between this compound and the PPAR-γ transcription factor are not extensively documented in the reviewed literature.

Structure Activity Relationship Sar Studies of 2s,7s,8s Sarcophytoxide and Its Analogs

Elucidation of Pharmacophoric Elements within the (2S,7S,8S)-sarcophytoxide Scaffold

The core structure of this compound, characterized by a 14-membered carbocyclic ring fused with a dihydrofuran moiety and possessing an epoxide group, presents several key features that contribute to its biological activity. preprints.orgacs.org SAR studies have revealed that the presence and integrity of these functional groups are crucial. For instance, the combination of a hydroquinone (B1673460) moiety with a hemiacetal functionality has been identified as a potent pharmacophore in related compounds. mdpi.com The replacement of the hemiacetal with other groups, such as acetal (B89532) or lactone, often leads to a decrease in inhibitory effects. mdpi.com Furthermore, the cembrane-based scaffold itself is a critical component, with the monocyclic diterpene structure being essential for activities like the inhibition of the ubiquitin-proteasome pathway. mdpi.com

Stereochemical Influence on Biological Efficacy and Selectivity

Stereochemistry plays a pivotal role in the biological activity of this compound and its analogs. The spatial arrangement of substituents on the cembranoid ring significantly influences the molecule's interaction with biological targets. sci-hub.semdpi.com Studies have shown that even minor changes in stereochemical configuration can lead to substantial differences in biological activity, including potency and selectivity. sci-hub.semdpi.com For example, the enantiomer of a biologically active compound may exhibit significantly lower or even no activity, highlighting the stereospecificity of the target's binding pocket. nih.gov This underscores the importance of controlling stereochemistry during the synthesis and evaluation of new analogs to optimize their therapeutic potential. researchgate.net The specific (2S,7S,8S) configuration of the parent molecule is often critical for its observed biological effects.

Comparative SAR Analysis with Structurally Related Cembranoids

To further delineate the structural requirements for activity, SAR studies have been extended to a variety of structurally related cembranoids. These comparative analyses provide valuable insights into the contribution of different functional groups and structural motifs.

Analogs with Variations in Epoxide Configuration (e.g., (2S,7R,8R)-sarcophytoxide)

The configuration of the epoxide ring at the C-7 and C-8 positions has been shown to be a critical determinant of biological activity. nih.govmdpi.com Comparison between this compound and its diastereomer, (2S,7R,8R)-sarcophytoxide, has revealed that the stereochemistry of this epoxide can significantly impact the compound's biological profile. nih.govmdpi.comresearchgate.net For instance, different epoxide configurations can lead to variations in activities such as cytotoxicity and anti-inflammatory effects. This suggests that the orientation of the epoxide ring influences how the molecule interacts with its biological target.

Deepoxy and Hydroxy-substituted Cembranoids

The removal of the epoxide ring (deepoxy analogs) or the introduction of hydroxyl groups at various positions on the cembranoid skeleton provides further SAR insights. nih.govnih.gov Studies on deepoxy-sarcophine derivatives, such as (+)-7α,8β-dihydroxydeepoxysarcophine, have demonstrated that the presence and stereochemistry of hydroxyl groups can compensate for the absence of the epoxide, maintaining or even enhancing certain biological activities. nih.govmdpi.com The number and position of hydroxyl groups have been correlated with antifungal activity in other cembranoids. nih.govresearchgate.net Specifically, hydroxylation at C-4 and C-6 appears to be beneficial for this activity. nih.govresearchgate.net

Isosarcophytoxide Derivatives and Their Biological Profiles

Isosarcophytoxide and its derivatives, which feature a 2,5-dihydrofuran (B41785) moiety, represent another important class of related cembranoids. mdpi.comsciprofiles.com These compounds have been reported to exhibit significant cytotoxic and moderate anti-inflammatory properties. mdpi.com The structural variations within this subclass, such as the introduction of a hydroperoxy group, can modulate their biological activity. mdpi.com The relative configuration of the 2,5-dihydrofuran moiety is a key factor influencing their biological profiles. sciprofiles.com

Computational Chemistry and Molecular Modeling for SAR Prediction

In recent years, computational chemistry and molecular modeling have become indispensable tools in SAR studies. toxby.designnih.gov Techniques such as molecular docking and pharmacophore modeling are employed to predict the binding modes of cembranoid analogs to their biological targets and to rationalize observed SAR data. nih.gov These in silico methods allow for the virtual screening of large compound libraries and the rational design of new derivatives with improved potency and selectivity. nih.gov For example, computational models can help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of a protein, thereby guiding the optimization of the lead compound. nih.gov The use of computational approaches accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. toxby.design

Challenges and Future Directions in 2s,7s,8s Sarcophytoxide Research

Sustainable Sourcing and Aquaculture of Producer Organisms

A primary hurdle in the research and development of any marine natural product is securing a sustainable and reliable source of the compound. Wild harvesting of source organisms, such as Sarcophyton soft corals, is environmentally untenable and can lead to the degradation of fragile coral reef ecosystems. Furthermore, the yield of specific metabolites from wild specimens can vary significantly due to geographical location, season, and other environmental factors.

Aquaculture has emerged as a viable and eco-friendly alternative to wild harvesting. nih.gov Techniques for coral culture have advanced significantly, allowing for the mass production of soft corals under controlled conditions. nih.gov This approach not only provides a consistent and reproducible supply of the target organism but also opens avenues for manipulating culture conditions to enhance the production of desired metabolites.

Research has successfully demonstrated that the producer organism of (2S,7S,8S)-sarcophytoxide, the soft coral Sarcophyton tenuispiculatum, can be cultured in aquaria. acs.orgnih.gov Chemical investigations of these cultured specimens have confirmed the presence and allowed for the isolation of this compound, alongside other known and new cembranoids. nih.govacs.orgnih.gov This success underscores the potential of aquaculture to provide a sustainable pipeline for this compound, mitigating the environmental impact of collection from the wild and ensuring a stable supply for ongoing research.

Scalable Production Challenges for Research and Potential Development

While aquaculture addresses the issue of sustainable sourcing, the challenge of scalable production remains. Natural products are often present in low concentrations within the source organism, making the extraction and purification of large quantities required for extensive preclinical and potential clinical studies a significant bottleneck. The isolation of this compound from both wild and cultured Sarcophyton species still requires multi-step chromatographic purification, which can be complex and costly to scale up.

The total chemical synthesis of a complex, stereochemically rich molecule like this compound presents another formidable challenge. While the synthesis of related cembranoids has been achieved, such processes are often lengthy and low-yielding, making them impractical for large-scale production.

Future research could focus on biotechnological approaches to overcome these hurdles. This includes the use of elicitors—chemical or biological agents that stimulate the production of secondary metabolites—in Sarcophyton aquaculture. Studies on Sarcophyton ehrenbergi have shown that elicitors like salicylic (B10762653) acid can significantly increase the production of certain diterpenoids. researchgate.net Similar strategies could be developed to enhance the yield of this compound. Another long-term prospect is the identification and transfer of the biosynthetic gene cluster for this compound into a microbial host, such as yeast or E. coli, for heterologous expression and fermentation-based production.

Unexplored Bioactivities and Novel Molecular Targets for this compound

The known biological activity of this compound is primarily centered on its cytotoxicity against various cancer cell lines, including human breast (MCF-7) and liver (HepG2) cancer cells. acs.orgacs.orgmdpi.com However, the broader family of cembranoid diterpenes, to which it belongs, exhibits a wide spectrum of pharmacological effects, suggesting that the bioactivity of this compound may be richer than currently documented.

Cembranoids from Sarcophyton and related genera have been reported to possess anti-inflammatory, antiviral, and neuroprotective properties. nih.govresearchgate.netresearchgate.netbeilstein-journals.org For instance, studies on metabolites from S. tenuispiculatum evaluated isolates, including this compound, for their ability to modulate pro-inflammatory cytokines and the activity of the nuclear protein Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ). nih.gov While this compound itself did not show significant activity in these specific assays compared to other co-isolated compounds, its inclusion in such screens points towards the recognized potential of this chemical class in inflammation-related research. nih.gov The anti-inflammatory potential of related cembranoids often involves the inhibition of key proteins like iNOS and COX-2 or the suppression of pro-inflammatory mediators like TNF-α and IL-1β. researchgate.netacs.org

The future exploration of this compound's bioactivity should therefore extend beyond cytotoxicity to include:

Anti-inflammatory effects: Investigating its ability to inhibit key inflammatory pathways, such as NF-κB signaling and the production of various cytokines.

Neuroprotection: Assessing its potential to protect neuronal cells from oxidative stress, excitotoxicity, or other insults relevant to neurodegenerative diseases. explorationpub.comnih.gov

Antiviral activity: Screening against a broader range of viruses, as other cembranoids have shown such potential. researchgate.netnih.gov

Identifying the specific molecular targets through which this compound exerts its cytotoxic and other potential effects is a critical next step. Techniques such as affinity chromatography, proteomics-based approaches, and computational molecular docking could be employed to pinpoint its protein binding partners, elucidating its mechanism of action and paving the way for rational drug design.

Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics)

The integration of advanced "omics" technologies offers a powerful lens through which to view the biology of this compound. researchgate.netnih.govfrontiersin.org Metabolomics and proteomics have already been applied to the Sarcophyton genus, providing valuable insights that can guide future research on this specific compound. acs.orgacs.org

Metabolomics has been used to:

Profile and compare the secondary metabolite composition of different Sarcophyton species and specimens from different habitats (wild vs. aquarium). acs.org

Identify metabolic pathways that are altered in response to environmental stressors like heat and ocean acidification. acs.org

Monitor the effects of elicitors on the production of terpenoids. researchgate.net

By applying targeted and untargeted metabolomics, researchers can better understand the biosynthetic pathway of this compound, identify its precursor molecules, and discover how its production is regulated in response to environmental or biological cues.

Proteomics , the large-scale study of proteins, can be instrumental in identifying the molecular targets of this compound. frontiersin.orghumanspecificresearch.org By treating cells with the compound and comparing their protein expression or thermal stability profiles to untreated cells, researchers can identify proteins that directly bind to the molecule or whose expression is altered, revealing its mechanism of action. humanspecificresearch.org

The integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) will provide a holistic understanding of this compound, from the genes that code for its biosynthetic enzymes to its ultimate effect on cellular function. nih.gov This systems-biology approach is essential for accelerating its development from a natural product discovery to a potential therapeutic lead.

Future Perspectives in Marine Natural Product Drug Discovery from Cembranoids

Cembranoids, as a class, represent a rich and promising frontier in marine natural product drug discovery. rhhz.net Originally identified for their role in the chemical defense of soft corals, these 14-membered macrocyclic diterpenes possess a remarkable structural diversity that translates into a wide array of biological activities. rhhz.netsemanticscholar.org

The future of cembranoid research, including that of this compound, will likely involve several key themes:

Exploring New Therapeutic Areas: Moving beyond the well-established anti-cancer and anti-inflammatory activities to investigate their potential in treating neurodegenerative diseases, metabolic disorders (such as diabetes, for which some cembranoids have been screened), and a wider range of infectious diseases. beilstein-journals.orgmdpi.com

Structure-Activity Relationship (SAR) Studies: Systematically modifying the cembranoid scaffold to understand which structural features are essential for bioactivity. This knowledge is crucial for designing more potent and selective analogs.

Advanced Analytical Techniques: Employing sophisticated NMR and mass spectrometry techniques to rapidly identify and structurally elucidate new cembranoids from complex mixtures, accelerating the discovery process. acs.org

Ecological Chemistry: Using metabolomics and other tools to better understand the ecological roles of cembranoids, which could provide insights into their biological functions and potential applications.

The journey of this compound from a marine metabolite to a potential therapeutic agent is emblematic of the broader field of marine drug discovery. By overcoming challenges in supply and production, and by leveraging powerful new technologies to explore its full biological potential, researchers can unlock the promise held within this complex and fascinating molecule.

常见问题

Basic Research Questions

Q. What analytical methods are recommended for characterizing the stereochemical configuration of (2S,7S,8S)-sarcophytoxide?

- Answer : Use chiral chromatography (e.g., HPLC with chiral stationary phases) combined with nuclear magnetic resonance (NMR) spectroscopy. For NMR, employ NOESY or ROESY experiments to confirm spatial proximity of substituents, which helps verify stereochemistry. Mass spectrometry (LC-MS) in multiple reaction monitoring (MRM) mode can validate molecular weight and fragmentation patterns . Cross-validate results with X-ray crystallography if crystalline samples are obtainable.

Q. How can researchers design experiments to assess the bioactivity of this compound in cancer cell lines?

- Answer :

- Dose-response assays : Test concentrations ranging from 1 nM to 100 μM using MTT or resazurin-based viability assays.

- Time-course studies : Evaluate effects at 24, 48, and 72 hours to identify time-dependent cytotoxicity.

- Mechanistic follow-up : Use flow cytometry (Annexin V/PI staining) to assess apoptosis and Western blotting to analyze pathways (e.g., caspase activation, Bcl-2 family proteins). Include positive controls (e.g., doxorubicin) and solvent controls (e.g., DMSO) .

Q. What protocols are critical for ensuring the stability of this compound during storage?

- Answer : Store the compound in airtight, light-resistant vials under inert gas (argon or nitrogen) at -20°C. Monitor stability via periodic HPLC analysis. For peroxide-prone solvents (e.g., ethers), use test strips (Method A) or the iodide method (Method B) to detect peroxides before use .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxic IC₅₀ values of this compound across studies?

- Answer :

- Variable standardization : Ensure consistent cell line origins (e.g., ATCC authentication), passage numbers, and culture conditions.

- Data normalization : Compare results using standardized reference compounds and solvent concentrations.

- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to evaluate inter-study variability. Cross-reference experimental parameters (e.g., assay type, incubation time) to identify confounding factors .

Q. What experimental strategies are effective for studying the stereospecific interactions of this compound with cellular targets?

- Answer :

- Molecular docking : Use software like AutoDock Vina to model interactions with putative targets (e.g., tubulin, kinases). Validate with site-directed mutagenesis.

- Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) of the compound and its enantiomers.

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess stereochemical influence on binding .

Q. How can researchers optimize the synthesis of this compound to improve enantiomeric excess (ee)?

- Answer :

- Catalyst screening : Test chiral catalysts (e.g., Sharpless epoxidation catalysts) in asymmetric synthesis steps.

- Process monitoring : Use chiral HPLC to track ee at intermediate stages. Adjust reaction conditions (temperature, solvent polarity) iteratively.

- Crystallization : Employ preferential crystallization or chiral resolving agents to isolate the desired enantiomer .

Q. What methodologies are suitable for investigating the metabolic stability of this compound in hepatic models?

- Answer :

- In vitro assays : Use human liver microsomes (HLMs) or hepatocytes to measure metabolic half-life (t1/2). Monitor parent compound depletion via LC-MS.

- CYP enzyme profiling : Incubate with CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways.

- Metabolite identification : Perform high-resolution mass spectrometry (HRMS) to characterize phase I/II metabolites .

Data Analysis & Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s solubility?

- Answer :

- Reassess input parameters : Verify logP, pKa, and crystal lattice energy values used in predictive models (e.g., COSMO-RS).

- Experimental validation : Use shake-flask or potentiometric titration methods under physiologically relevant conditions (pH 7.4, 37°C).

- Machine learning : Train models on updated datasets incorporating structural analogs to improve accuracy .

Q. What statistical approaches are recommended for analyzing dose-dependent synergy between this compound and conventional chemotherapeutics?

- Answer :

- Combination index (CI) : Apply the Chou-Talalay method to classify synergism (CI < 1), additive (CI = 1), or antagonism (CI > 1).

- Bliss independence model : Compare observed vs. expected effects to identify non-linear interactions.

- High-throughput screening : Use robotic liquid handlers to test multiple ratios (e.g., 1:1, 1:3, 3:1) in 96/384-well formats .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。